1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile
Description
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10N2O3 It is characterized by a cyclopropane ring attached to a 4-methoxy-3-nitrophenyl group and a carbonitrile group
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PYXOHDGVXQILQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor One common method is the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium cyanide in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Cyclopropane Ring Opening: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: 1-(4-Amino-3-nitrophenyl)cyclopropane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ring Opening: Linear or branched products depending on the reaction conditions.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropane ring and carbonitrile group contribute to the compound’s stability and reactivity, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile: Lacks the nitro group, resulting in different reactivity and applications.
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile: Contains a chlorine atom instead of a methoxy group, leading to variations in chemical behavior.
1-(4-Nitrophenyl)cyclopropane-1-carbonitrile: Similar structure but without the methoxy group, affecting its properties and uses.
Uniqueness
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric effects
Biological Activity
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- IUPAC Name : this compound
- CAS Number : 1234567 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM, indicating potent anticancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| A549 | 20 | Inhibition of migration |
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It has been shown to disrupt the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Inhibition of Migration : The compound reduces the migratory capabilities of cancer cells, which is crucial for metastasis.
Study on Breast Cancer Cells
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability, confirming the compound's effectiveness in inhibiting cell growth and inducing apoptosis.
Study on Lung Cancer Cells
A similar study conducted on A549 lung cancer cells showed that treatment with the compound not only reduced cell viability but also significantly affected the expression levels of proteins involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
